
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .
Synthesis Analysis
The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .Molecular Structure Analysis
The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .Physical And Chemical Properties Analysis
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Electron-Deficient Heterocycles
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the synthesis of strong electron-deficient heterocycles . These heterocycles are hydrolytically and thermally stable, making them useful in various chemical reactions .
Aromatic Nucleophilic Substitution Reactions
This compound can undergo selective aromatic nucleophilic substitution reactions . This means it can react with nitrogen nucleophiles under certain conditions, which can be useful in the synthesis of various chemical compounds .
Cross-Coupling Reactions
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can participate in Suzuki–Miyaura cross-coupling reactions . These reactions are an effective method for the selective formation of various mono- and di(het)arylated derivatives .
Preparation of Vat Dyes
The compound can be used as an intermediate product for the production of vat dyes . Vat dyes are a class of dyes that are insoluble in water and cannot dye fibers directly. However, they can be converted into a soluble form by reduction in alkaline solution .
Organic Photovoltaics
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the development of organic photovoltaics . These are a type of solar cell that uses organic electronics to absorb light and convert it into electricity .
Synthesis of DSSCs and OLEDs Components
The compound can be used in the preparation of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) . These are important technologies in the field of renewable energy and display technology .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the oxidation of the resulting 4,5-dibromo-1-naphthol to form the final product.", "Starting Materials": [ "Naphthalene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of naphthalene", "- Dissolve naphthalene in a mixture of concentrated sulfuric acid and glacial acetic acid", "- Add bromine dropwise to the solution with constant stirring until the solution turns deep red", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and pour it into ice-cold water", "- Collect the resulting 4,5-dibromo-1-naphthol by filtration and wash it with water", "Step 2: Oxidation of 4,5-dibromo-1-naphthol", "- Dissolve 4,5-dibromo-1-naphthol in a mixture of sodium hydroxide and water", "- Add hydrogen peroxide to the solution slowly with constant stirring until the solution turns yellow", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and acidify it with hydrochloric acid", "- Collect the resulting 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID by filtration and wash it with water" ] } | |
Numéro CAS |
13577-26-9 |
Nom du produit |
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID |
Formule moléculaire |
C12H6Br2O4 |
Poids moléculaire |
373.984 |
Nom IUPAC |
4,5-dibromonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) |
Clé InChI |
OOFIFDTVRIMVFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





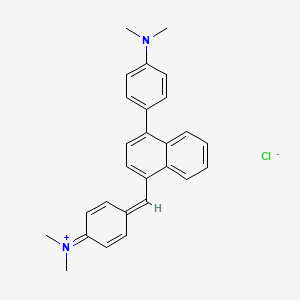
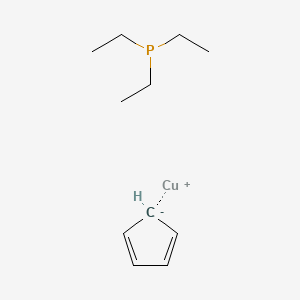
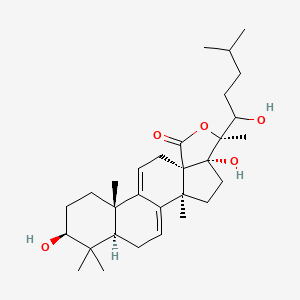


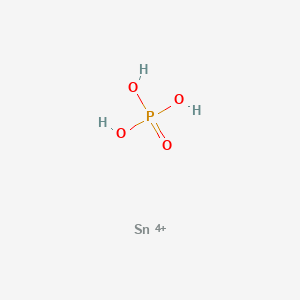

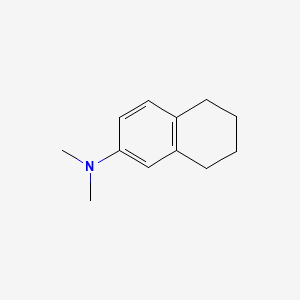

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)
![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)